N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(17-5-6-19-16(13-17)7-10-23-19)24-18-8-11-27(12-9-18)21-14-15-3-1-2-4-20(15)25-26-21/h5-7,10,13-14,18,23H,1-4,8-9,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKCNYOQEPIGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-5-carboxamide core, followed by the introduction of the piperidine and cinnoline groups. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives synthesized in recent studies, focusing on substituent variations, binding affinities, and pharmacological profiles.
Functional Group Impact
- Cinnoline vs. Pyrimidine/Pyrazolo Cores: The cinnoline ring in the target compound may offer stronger π-stacking interactions compared to pyrimidine-based analogues (e.g., 33a), enhancing affinity for aromatic-rich binding sites. Pyrazol-3-ylcarbamoyl derivatives (e.g., compounds in ) prioritize hydrogen bonding via the carbamoyl group, whereas the cinnoline-piperidine system emphasizes hydrophobic interactions .
Data Table: Comparative Overview
Research Implications and Gaps
While structural analogues highlight the importance of heterocyclic cores and substituent effects, the target compound’s unique cinnoline-piperidine-indole architecture remains underexplored in the provided evidence. Future studies should prioritize:
- Binding Assays : Compare affinity for kinases or GPCRs against pyrimidine-based analogues.
- Solubility and Stability: Assess the impact of the cinnoline ring on pharmacokinetic properties.
- Synthetic Optimization : Refine regioselective methods to improve yields .
Q & A
Q. What are the critical steps and conditions for synthesizing N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Cinnoline ring formation : Cyclization of precursor amines under acidic or catalytic conditions to generate the tetrahydrocinnoline core.
- Piperidine functionalization : Coupling the tetrahydrocinnoline moiety to a piperidine scaffold via nucleophilic substitution or reductive amination.
- Indole-carboxamide conjugation : Amide bond formation between the piperidine intermediate and indole-5-carboxylic acid using coupling agents like EDC/HOBt. Optimization requires controlled temperature (e.g., 0–80°C), inert atmospheres, and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : and NMR confirm proton environments (e.g., indole NH at ~10 ppm, aromatic protons) and carbon backbone connectivity.
- HRMS : Validates molecular formula (e.g., C₂₁H₂₄N₆O) with accurate mass matching.
- IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, indole N-H ~3400 cm⁻¹). Combined analysis ensures structural fidelity and purity .
Q. What preliminary assays are recommended for assessing its biological activity?
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases, GPCRs).
- Cell viability assays : Test cytotoxicity in relevant cell lines (e.g., MTT assay) to establish preliminary safety profiles.
- Enzymatic inhibition : Screen against enzymes structurally related to the compound’s scaffolds (e.g., phosphodiesterases, proteases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substituent modification : Replace the indole-5-carboxamide with bulkier groups (e.g., naphthyl) to enhance hydrophobic interactions.
- Piperidine ring adjustments : Introduce methyl or fluorine substituents to improve metabolic stability.
- Cinnoline core tweaks : Explore electron-withdrawing groups (e.g., Cl, NO₂) to modulate electronic effects on binding. Data from IC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) guide iterative refinements .
Q. What computational methods predict its binding mode to biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to simulate interactions with active sites (e.g., hydrogen bonds with kinase hinge regions).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.
- Free-energy calculations : Apply MM/GBSA to rank binding affinities of analogs .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (LC-MS/MS) to identify absorption issues.
- Tissue distribution studies : Use radiolabeled compound (e.g., ) to track accumulation in target organs.
- Species-specific metabolism : Compare liver microsome stability across models (human vs. rodent) .
Q. What strategies mitigate off-target effects while maintaining potency?
- Selectivity screening : Test against panels of related receptors/enzymes (e.g., Eurofins CEREP panels).
- Prodrug design : Mask reactive groups (e.g., esterify carboxylates) to reduce non-specific interactions.
- Crystal structure analysis : Identify key binding residues (via X-ray crystallography, CCP4 suite) to inform selective modifications .
Methodological Guidance
Q. Which crystallization conditions are optimal for X-ray diffraction studies?
- Screening kits : Use Hampton Research Crystal Screens I/II with PEGs or salts as precipitants.
- Temperature : Optimize at 4°C or 20°C to reduce thermal motion.
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freecing. Data processed via CCP4 programs (REFMAC5, PHASER) .
Q. How to validate metabolic stability using LC-MS/MS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
